molecular formula C9H23N3 B094046 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- CAS No. 123-70-6

1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-

Cat. No. B094046
CAS RN: 123-70-6
M. Wt: 173.3 g/mol
InChI Key: PQYGBJHVVYREGU-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- (PDMMP) is an organic compound belonging to the class of amines, and is composed of a propane backbone with two methyl substituents and a tertiary amine group. It has a molecular weight of 103.17 g/mol and is a colorless liquid with a faint amine odor. PDMMP is used in a variety of applications, including as a reagent in chemical synthesis, as an intermediate in the manufacture of pharmaceuticals, and as a stabilizer for certain polymers.

Scientific Research Applications

Vapor Pressure and Enthalpy of Vaporization

Research on aliphatic propanediamines, including N,N-dimethyl-1,3-propanediamine (DMPDA), focuses on measuring their vapor pressures and deriving the molar enthalpy of vaporization at a reference temperature of 298.15 K. This work aids in understanding the physical characteristics and applications of these compounds in various industrial processes, emphasizing the importance of their thermodynamic properties (Verevkin & Chernyak, 2012).

Synthesis and Applications in Manufacturing

N,N-dimethyl-1,3-propanediamine (DMAPA) is identified as a critical organic intermediate used in producing surfactants, cosmetics, detergents, textiles, and lubricating oil additives. The study highlights the continuous synthesis process of DMAPA, showcasing its growing demand in the market and the development of efficient manufacturing methods (Meng et al., 2013).

Structural Modulation of Metal Complexes

Modifications in the structure of 1,3-propanediamine chains, like introducing methyl substituents, can significantly affect the structural characteristics of metal complexes. This research provides insights into how such modifications influence the formation and properties of octahedral 1,3-pdta-nickel(II) complexes, which could have implications for the development of new materials with specific magnetic, catalytic, or structural properties (Đurić et al., 2020).

Synthesis of Asymmetric Schiff Bases and Cu(II) Complexes

The synthesis of new asymmetric Schiff bases and their copper(II) complexes explores the role of 1,3-propanediamine derivatives in forming compounds with potential applications in catalysis, material science, and possibly as antifungal or antibacterial agents. This work contributes to the field of coordination chemistry by providing a deeper understanding of the molecular interactions and properties of these complexes (Mahapatra et al., 2018).

Heterodinuclear Compounds and Thermal Decomposition Studies

Investigations into the thermal decomposition of heterodinuclear NiII-MII complexes prepared from ONNO type reduced Schiff base compounds reveal how structural elements like 1,3-propanediamine derivatives influence the stability and decomposition pathways of these complexes. Such studies are crucial for understanding the thermal behavior of coordination compounds, which can impact their storage, handling, and application in various technological fields (Aksu et al., 2007).

Mechanism of Action

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , and it’s soluble in water , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N1,N3-Dimethyl-N1-(3-(methylamino)propyl)propane-1,3-diamine. For instance, the compound’s solubility in water could affect its distribution in the body. Additionally, its stability could be influenced by factors such as temperature and pH .

Safety and Hazards

“1,3-Propanediamine, N,N’-dimethyl-N-[3-(methylamino)propyl]-” is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is classified as a dangerous good with hazard codes F, C, Xi, and a danger class of 3 . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “1,3-Propanediamine, N,N’-dimethyl-N-[3-(methylamino)propyl]-” were not found in the search results, its use as a pharmaceutical intermediate and in the synthesis of agrochemicals and dye stuffs suggests potential for continued research and development in these areas .

properties

IUPAC Name

N,N'-dimethyl-N'-[3-(methylamino)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N3/c1-10-6-4-8-12(3)9-5-7-11-2/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYGBJHVVYREGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059558
Record name 3,3'-Methyliminobis(N-methylpropylamine)
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Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123-70-6
Record name Bis(3-(methylamino)propyl)methylamine
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Record name 3,3'-Methyliminobis(N-methylpropylamine)
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Record name 123-70-6
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Record name 1,3-Propanediamine, N1,N3-dimethyl-N1-[3-(methylamino)propyl]-
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Record name 3,3'-Methyliminobis(N-methylpropylamine)
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Record name Methylbis(3-methylaminopropyl)amine
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Record name N,N-Bis[3-(methylamino)-propyl]methylamine
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